The first paper provides a case study where a spirocyclic quinolone derivative demonstrates significant in vitro and in vivo antibacterial activity against respiratory pathogens, including multidrug-resistant and quinolone-resistant strains1. This suggests that derivatives of "7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one" could be developed as antibacterial agents, particularly for treating respiratory tract infections.
The second paper discusses the synthesis of functionalized spirocyclic compounds through a sequence of condensation and iodolactonization reactions2. This highlights the synthetic versatility of spirocyclic compounds and suggests that "7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one" could serve as a key intermediate in the synthesis of various complex molecules with potential pharmaceutical applications.
In the third paper, spirocyclic compounds with azole moieties are synthesized and evaluated for their fungicidal activity3. Some of these compounds show higher activity than the commercial fungicide triadimenol, indicating that "7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one" derivatives could be explored for agrochemical applications, particularly as fungicides to protect crops from phytopathogenic fungi.
The compound is cataloged under the CAS number 119102-90-8 and has several synonyms, including 7-benzyl-1-oxa-7-azaspiro[4.4]nonan-2-one and 3-(phenylmethyl)-8-oxa-3-azaspiro[4.4]nonan-9-one . It is primarily utilized in organic chemistry as a building block for synthesizing more complex spiro compounds and has garnered interest for its potential biological activities in various research areas.
The synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one typically involves the reaction of benzylamine with suitable lactone or lactam precursors. A common synthetic route includes the cyclization of a benzyl-substituted amino alcohol with a lactone under acidic or basic conditions.
In industrial settings, the production process may be scaled up using continuous flow reactors, optimizing for yield and purity through automated systems and high-purity starting materials. Stringent quality control measures are essential to ensure consistent production quality .
The molecular structure of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one features:
The InChI representation of this compound is provided as follows:
\text{InChI 1 C 14}H_{17}NO_2/c16-13-14(7-9-17-13)6-8-15(11-14)10-12-4-2-1-3-5-12/h1-5H,6-11H_2}
7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one can undergo several types of chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | Aqueous solution, Acetic acid |
Reduction | Lithium aluminum hydride, Sodium borohydride | Ether, Methanol |
Substitution | Alkyl halides, Acyl chlorides | Base like sodium hydride, Catalyst like pyridine |
The reactions yield various oxidized, reduced, and substituted derivatives that can be utilized in further synthetic applications.
The mechanism of action for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of certain enzymes depending on structural modifications made during synthesis.
This compound has been studied for its potential biological activities, including:
7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one has several applications across different fields:
Research continues to explore the full range of applications for this compound in pharmaceuticals and specialty chemicals .
Spirocyclic architectures represent a distinctive class of organic compounds characterized by rings sharing a single tetrahedral ("spiro") atom. This configuration imposes three-dimensionality and conformational rigidity, which profoundly influences their physicochemical behavior and biological interactions. The spiro[4.4]nonane system—exemplified by 7-benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one—is a strategically important framework due to its balanced ring strain, synthetic versatility, and prevalence in pharmacologically active molecules. Understanding its structural and electronic nuances provides critical insights for rational drug design and materials science.
The spiro[4.4]nonane framework consists of two fused five-membered rings connected via a shared spiro carbon. This configuration confers several advantages:
Table 1: Comparative Attributes of Spiro Ring Systems
Spiro System | Ring Size Combination | Key Structural Features | Example Applications |
---|---|---|---|
Spiro[4.4]nonane | Two 5-membered rings | Moderate ring strain; adaptable 3D geometry | M4 antagonists, CNS ligands |
Spiro[4.5]decane | 5+6-membered rings | Enhanced flexibility; varied substituent vectors | Steroid mimics, catalysts |
Spiro[3.3]heptane | Two 4-membered rings | High strain energy; compact scaffold | Bioisosteres for tert-butyl groups |
Heteroatoms within spiro[4.4]nonanes critically modulate electronic properties, solubility, and bioactivity. In 7-benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, the lactone (2-oxa) and tertiary amine (7-aza) create a polarized yet balanced pharmacophore:
Table 2: Functional Roles of Heteroatoms in Spiro[4.4]nonanes
Heteroatom Position | Electronic Contribution | Physicochemical Impact | Biological/Chemical Relevance |
---|---|---|---|
Lactone oxygen (2-Oxa) | Hydrogen-bond acceptor; dipole contributor | ↑ Aqueous solubility; ↑ melting point | Target binding; metabolic stability |
Tertiary nitrogen (7-Aza) | Hydrogen-bond acceptor; basic center | ↑ Lipophilicity (if alkylated); pKa ~7–9 | Membrane penetration; receptor affinity |
Benzyl substituent | Steric shielding; π-system for stacking | Modulates LogP; enhances rigidity | Selectivity optimization |
The synthesis of azaspirocycles has evolved from fortuitous discoveries to strategic methodologies:
Table 3: Evolution of Key Synthetic Strategies for Azaspirocycles
Time Period | Dominant Strategy | Key Innovation | Example Outcome |
---|---|---|---|
Pre-1990s | Natural product derivation | Isolation and semisynthesis | Spironolactone, griseofulvin |
1990s–2010s | Iminium-ion cyclization | Aza-Sakurai reaction; MCAP | Stereoselective spiro-pyrrolidines |
2010s–Present | DOS/BIOS approaches | Chiral resolution; deuterium switching; LSF | M4 antagonists (e.g., VU6015241) |
The trajectory underscores a shift toward modularity and stereocontrol, positioning spiro[4.4]nonanes like 7-benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one as privileged scaffolds for probing chemical space and biological function.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5